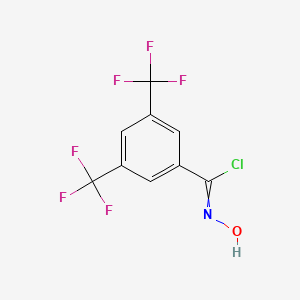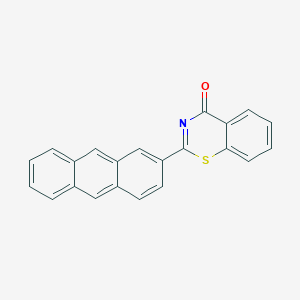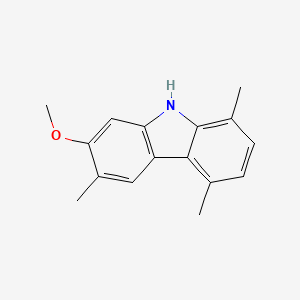![molecular formula C10H15NO4S B12612578 Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- CAS No. 916059-46-6](/img/structure/B12612578.png)
Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methan-sulfonamid, N-[3-(Dimethoxymethyl)phenyl]- ist eine organische Verbindung mit der Summenformel C10H15NO4S und einem Molekulargewicht von 245,3 g/mol . Diese Verbindung zeichnet sich durch das Vorhandensein einer Methan-sulfonamidgruppe aus, die an einen Phenylring gebunden ist, der mit einer Dimethoxymethylgruppe substituiert ist. Aufgrund ihrer einzigartigen chemischen Eigenschaften wird sie in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methan-sulfonamid, N-[3-(Dimethoxymethyl)phenyl]- umfasst typischerweise die Reaktion von Methan-sulfonamid mit einem geeigneten Phenylderivat unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Verwendung der Suzuki-Miyaura-Kupplung, einer weit verbreiteten übergangsmetallkatalysierten Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion . Diese Reaktion ist bekannt für ihre milden und funktionsgruppenverträglichen Bedingungen, was sie für die Synthese komplexer organischer Moleküle geeignet macht.
Industrielle Produktionsmethoden
Die industrielle Produktion von Methan-sulfonamid, N-[3-(Dimethoxymethyl)phenyl]- beinhaltet häufig großtechnische chemische Synthese unter optimierten Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Reinigung, Kristallisation und Trocknung umfassen, um das Endprodukt in der gewünschten Form zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
Methan-sulfonamid, N-[3-(Dimethoxymethyl)phenyl]- durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfonsäurederivate zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfonamidgruppe in andere funktionelle Gruppen umwandeln.
Substitution: Der Phenylring kann elektrophile Substitutionsreaktionen eingehen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, Lösungsmittel und Katalysatoren, um die gewünschten Transformationen zu erreichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Sulfonsäuren ergeben, während Substitutionsreaktionen eine Vielzahl von Phenylderivaten mit unterschiedlichen funktionellen Gruppen erzeugen können.
Wissenschaftliche Forschungsanwendungen
Methan-sulfonamid, N-[3-(Dimethoxymethyl)phenyl]- hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Chemie: Wird als Reagenz in der organischen Synthese verwendet, um komplexe Moleküle zu erzeugen.
Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer für die Medikamentenentwicklung untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Methan-sulfonamid, N-[3-(Dimethoxymethyl)phenyl]- beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen in biologischen Systemen. Die Verbindung kann durch Bindung an bestimmte Enzyme oder Rezeptoren wirken, deren Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- typically involves the reaction of methanesulfonamide with a suitable phenyl derivative under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of phenyl derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Methan-sulfonamid, N-[3-(Dimethoxymethyl)phenyl]- kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Methan-sulfonamid: Eine einfachere Verbindung mit einer ähnlichen Sulfonamidgruppe, aber ohne die Phenyl- und Dimethoxymethylsubstitutionen.
N,N-Dimethylmethan-sulfonamid: Ein weiteres Derivat mit unterschiedlichen Substituenten an der Sulfonamidgruppe.
Sulfonamide: Eine breitere Klasse von Verbindungen mit unterschiedlichen Substituenten und Anwendungen.
Die Einzigartigkeit von Methan-sulfonamid, N-[3-(Dimethoxymethyl)phenyl]- liegt in seiner spezifischen Struktur, die ihm besondere chemische und biologische Eigenschaften verleiht und es für spezielle Forschungs- und Industrieanwendungen wertvoll macht.
Eigenschaften
CAS-Nummer |
916059-46-6 |
|---|---|
Molekularformel |
C10H15NO4S |
Molekulargewicht |
245.30 g/mol |
IUPAC-Name |
N-[3-(dimethoxymethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C10H15NO4S/c1-14-10(15-2)8-5-4-6-9(7-8)11-16(3,12)13/h4-7,10-11H,1-3H3 |
InChI-Schlüssel |
XJOHRTOOZHTGLS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC(=CC=C1)NS(=O)(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Bromo-6-[(piperazin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B12612502.png)


![Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro-](/img/structure/B12612516.png)

![5-Chloro-2-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612550.png)
![3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B12612558.png)

![2-[4-(Benzyloxy)phenyl]-5-ethyloxane](/img/structure/B12612561.png)
![1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one](/img/structure/B12612566.png)


![Methyl 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12612585.png)

